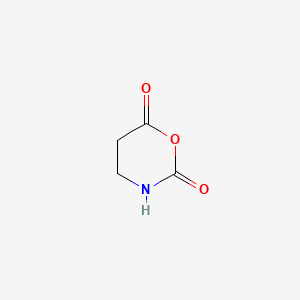

1,3-Oxazinane-2,6-dione

Descripción general

Descripción

1,3-Oxazinane-2,6-dione is a heterocyclic compound that belongs to the class of oxazinanes. These compounds are characterized by a six-membered ring containing one oxygen and one nitrogen atom. This compound is known for its significant pharmacological and material applications, as well as its use as an intermediate in the synthesis of various heterocyclic compounds and polymers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Oxazinane-2,6-dione can be synthesized through various methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones using silica-supported perchloric acid (HClO4) as a catalyst. This reaction proceeds under mild conditions and yields the desired product in good yields (up to 90%) . Another method involves the reaction of carbon dioxide or urea with amino alcohols, which leads to the formation of the oxazinane ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of eco-friendly catalysts and solvents, such as silica-supported HClO4 and methanol, is preferred to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

1,3-Oxazinane-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazinane derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazinane compounds.

Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms, leading to the formation of substituted oxazinane derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions include various oxazinane derivatives, which can be further utilized in the synthesis of pharmaceuticals, polymers, and other materials .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1,3-Oxazinane derivatives have been recognized for their biological activities , making them promising candidates in drug discovery. Key applications include:

- Anticancer Activity : Compounds such as 5-phenyl-1,3-oxazinane-2,4-dione exhibit potent anticancer properties. They have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types .

- Antimicrobial Properties : The oxazinane scaffold has shown significant antibacterial and antifungal activities. For instance, certain derivatives have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, making them potential candidates for new antibiotics .

- Anti-inflammatory Effects : 1,3-Oxazinane derivatives have been investigated for their anti-inflammatory properties. Research indicates that they can reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic uses in inflammatory diseases .

- Antiviral Activity : Some oxazinanes have been reported to exhibit antiviral properties, particularly against HIV and influenza viruses. This highlights their potential in developing treatments for viral infections .

Synthetic Methodologies

The synthesis of 1,3-oxazinane-2,6-dione has evolved through various methodologies that emphasize efficiency and environmental sustainability:

- Green Chemistry Approaches : Recent studies have focused on using eco-friendly catalysts for the synthesis of oxazinanes. For example, silica-supported HClO₄ has been employed to facilitate intramolecular cyclization under mild conditions with high yields . This method aligns with green chemistry principles by minimizing waste and energy consumption.

- Nanocatalyst Utilization : The use of magnetic nanocatalysts has gained attention for the synthesis of oxazinanes. These catalysts enable easy separation and recycling, enhancing the sustainability of chemical processes .

Case Study 1: Anticancer Activity

A series of coumarin-based ferrocenyl 1,3-oxazine derivatives were synthesized and evaluated for antiparasitic activity. The compounds exhibited higher potency against malaria strains compared to traditional treatments, showcasing the potential of oxazinanes in addressing parasitic infections .

Case Study 2: Antimicrobial Screening

A study on novel 6-(1H-benzo[d]imidazol-2-yl)-substituted benzoxazine derivatives revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Compounds were characterized using spectral techniques, confirming their structural integrity and biological efficacy .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 1,3-oxazinane-2,6-dione involves its interaction with various molecular targets and pathways. For example, its derivatives have been shown to inhibit specific enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in the regulation of glucose metabolism . Additionally, the compound’s antibacterial and anti-inflammatory activities are attributed to its ability to interfere with bacterial cell wall synthesis and inflammatory pathways .

Comparación Con Compuestos Similares

1,3-Oxazinane-2,6-dione can be compared with other similar compounds, such as:

1,3-Oxazolidine: This compound also contains a six-membered ring with one oxygen and one nitrogen atom, but it has a different ring structure and lacks the carbonyl groups.

The uniqueness of this compound lies in its specific ring structure and the presence of carbonyl groups, which contribute to its distinct chemical properties and reactivity.

Actividad Biológica

1,3-Oxazinane-2,6-dione is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

This compound is part of the oxazine family of compounds, which are characterized by a six-membered ring containing nitrogen and oxygen heteroatoms. These compounds are known for their versatile biological properties and serve as key structural units in various pharmacologically active molecules.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a series of oxazinonaphthalene-3-one analogs were synthesized and tested against multiple human cancer cell lines. Compounds such as 4d , 5c , and 5g displayed notable antiproliferative activity with IC50 values ranging from 4.47 to 52.8 μM. These compounds induced cell cycle arrest at the G2/M phase and inhibited tubulin polymerization in a dose-dependent manner, suggesting their potential as tubulin inhibitors in cancer therapy .

Antimicrobial Properties

The antimicrobial activity of oxazines has been extensively studied. The oxazine derivatives have shown efficacy against various bacterial strains and fungi. For example, D-ribofuranosyl-l,3-oxazin-2,4-dione (Minimycin) has been recognized as an antitumor agent with broad-spectrum antimicrobial properties . Moreover, oxazines have been utilized in the development of new chemical entities aimed at combating infections caused by resistant strains of bacteria .

Antioxidant Activity

Oxazines also exhibit significant antioxidant properties. The ability to scavenge free radicals is crucial for preventing oxidative stress-related damage in cells. Studies have employed DPPH assays to evaluate the antioxidant capacity of these compounds, revealing their potential in therapeutic applications aimed at neurodegenerative diseases .

Synthesis Methods

Various synthetic routes have been developed for the preparation of this compound derivatives. Notably:

- Intramolecular Cyclization : This method involves the cyclization of diazoketones under mild conditions using eco-friendly catalysts such as silica-supported HClO4. This approach yields high purity and good yields (up to 90%) of the desired oxazinanones .

- Rhodium-Catalyzed Reactions : Another effective method utilizes rhodium-catalyzed N-H insertion reactions to synthesize oxazinanones from diazo carbonyl moieties .

Case Studies

- Antitumor Agents : A study focused on synthesizing new oxazinane derivatives that target tubulin demonstrated their effectiveness against cisplatin-resistant ovarian carcinoma cells. The findings highlighted the potential for developing novel treatments for resistant cancer types .

- Metabolism Studies : Research on the metabolism of felbamate revealed that 5-phenyl-1,3-oxazinane-2,4-dione is a significant metabolite with implications for both pharmacologic efficacy and toxicity. This compound was shown to decompose into several products in vitro, indicating its complex metabolic pathways in humans .

Data Table: Biological Activities Summary

| Activity Type | Compound/Derivative | IC50 Values (μM) | Notes |

|---|---|---|---|

| Anticancer | Oxazinonaphthalene derivatives | 4.47 - 52.8 | Induces G2/M phase arrest |

| Antimicrobial | D-ribofuranosyl-l,3-oxazin-2,4-dione | N/A | Broad-spectrum antibacterial activity |

| Antioxidant | Various oxazine derivatives | N/A | Effective in scavenging free radicals |

Propiedades

IUPAC Name |

1,3-oxazinane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c6-3-1-2-5-4(7)8-3/h1-2H2,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGYIOWEOTVTRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90204934 | |

| Record name | 2H-1,3-Oxazine-2,6(2H)-dione, dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5638-70-0 | |

| Record name | 2H-1,3-Oxazine-2,6(2H)-dione, dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005638700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,3-Oxazine-2,6(2H)-dione, dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.